![molecular formula C18H15FN2O3 B2857665 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide CAS No. 953251-24-6](/img/structure/B2857665.png)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a 4-fluorophenyl group and a methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the fluorophenyl group, and the methoxybenzamide group. The fluorine atom on the phenyl ring would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom and the methoxy group in this compound could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel azo-isoxazoline derivatives . These derivatives are synthesized via 1,3-dipolar cycloaddition using sodium dichloroisocyanurate (SDIC) as an eco-friendly and inexpensive oxidizing agent under ultrasound cavitation in water as a green solvent .
Anti-Cancer Agents
Isoxazole hybrids of the compound have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Some of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
Molecular Docking Studies
Molecular docking studies with EGFR have been conducted to strengthen the in vitro anticancer activity of the compound .
Antibacterial Activity
The compound has potential antibacterial activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .
Antithrombotic Activity
The compound may have antithrombotic activity . This is also attributed to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .
Anticonvulsant Activity
The compound may have anticonvulsant activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .
Anti-Inflammatory Activity
The compound may have anti-inflammatory activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .
Antidiabetic Properties
The compound may have antidiabetic properties . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (for example, as a potential drug), then future research could focus on optimizing its activity, studying its mechanism of action, and assessing its safety and efficacy .
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-13(5-9-16)18(22)20-11-15-10-17(24-21-15)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJDZJQXTVQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.